molecular formula C7H13Cl B052918 (Chloromethyl)cyclohexane CAS No. 1072-95-3

(Chloromethyl)cyclohexane

Cat. No.: B052918
CAS No.: 1072-95-3
M. Wt: 132.63 g/mol
InChI Key: OMEGHMBBBTYRFT-UHFFFAOYSA-N
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Description

(Chloromethyl)cyclohexane is an organic compound with the molecular formula C₇H₁₃Cl. It is a derivative of cyclohexane, where one hydrogen atom is replaced by a chloromethyl group (-CH₂Cl). This compound is known for its utility in organic synthesis and various industrial applications due to its reactivity and structural properties .

Mechanism of Action

Target of Action

(Chloromethyl)cyclohexane is a chemical compound with the molecular formula C7H13Cl

Mode of Action

The mode of action of this compound is primarily through the E2 elimination reaction . In this reaction, a strong base removes two substituents, resulting in an alkene . This mechanism occurs in a single step concerted reaction with one transition state . The rate of this mechanism is second order kinetics, depending on both the base and the alkyl halide .

Biochemical Pathways

The E2 elimination reaction involving this compound affects the biochemical pathways related to alkene formation . The leaving groups must be coplanar in order to form a pi bond, and carbons go from sp3 to sp2 hybridization states . This change in hybridization state can have downstream effects on other biochemical reactions involving the formed alkene.

Result of Action

The result of the E2 elimination reaction involving this compound is the formation of an alkene . This reaction changes the hybridization state of the carbon atoms involved, which can affect the molecule’s reactivity and interactions with other molecules .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the E2 elimination reaction requires a strong base . Therefore, the pH of the environment can affect the reaction rate. Additionally, the reaction requires a good leaving group , so the presence of suitable leaving groups in the environment can also influence the reaction. Lastly, the reaction is more likely to occur in a polar solvent, which can stabilize the transition state .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Chloromethyl)cyclohexane can be synthesized through several methods. One common approach involves the chloromethylation of cyclohexane using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to remove any by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: (Chloromethyl)cyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of cyclohexylmethanol.

    Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form cyclohexene.

    Oxidation Reactions: The compound can be oxidized to form cyclohexanone or cyclohexanol, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed:

    Cyclohexylmethanol: From nucleophilic substitution.

    Cyclohexene: From elimination reactions.

    Cyclohexanone and Cyclohexanol: From oxidation reactions .

Scientific Research Applications

(Chloromethyl)cyclohexane has several applications in scientific research:

Comparison with Similar Compounds

    Cyclohexylmethanol: Similar structure but with a hydroxyl group instead of a chlorine atom.

    Cyclohexylmethylamine: Contains an amine group instead of a chlorine atom.

    Cyclohexylmethyl bromide: Similar structure but with a bromine atom instead of chlorine.

Uniqueness: (Chloromethyl)cyclohexane is unique due to its specific reactivity profile, particularly in nucleophilic substitution and elimination reactions.

Properties

IUPAC Name

chloromethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Cl/c8-6-7-4-2-1-3-5-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEGHMBBBTYRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181401
Record name Cyclohexane, chloromethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26895-68-1
Record name Cyclohexane, chloromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026895681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, chloromethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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